2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride
Overview
Description
2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10BrNO2·HCl It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride typically involves the bromination of phenylalanine derivatives. One common method includes the following steps:
Bromination: Phenylalanine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the ortho position of the phenyl ring.
Hydrochloride Formation: The resulting brominated product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, converting the compound back to phenylalanine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Phenylalanine.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its binding affinity and activity. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The exact pathways and targets can vary based on the specific application and experimental conditions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride: Similar structure but with the bromine atom at the meta position.
2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride: Bromine atom at the para position.
2-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride: Chlorine atom instead of bromine.
Uniqueness
2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The ortho substitution often results in different steric and electronic effects compared to meta or para substitutions, leading to distinct properties and applications.
Properties
IUPAC Name |
2-amino-2-(2-bromophenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYDUVHPUKPSPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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